N-(Tributylplumbyl)benzimidazole

Description

Properties

CAS No. |

23188-89-8 |

|---|---|

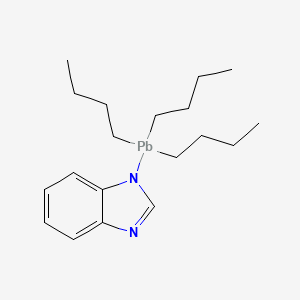

Molecular Formula |

C19H32N2Pb |

Molecular Weight |

496 g/mol |

IUPAC Name |

benzimidazol-1-yl(tributyl)plumbane |

InChI |

InChI=1S/C7H5N2.3C4H9.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI Key |

OWFXBGCXSMDRKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Pb](CCCC)(CCCC)N1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Basic Properties and Identification

Before delving into preparation methods, it is essential to understand the physicochemical properties and identification parameters of N-(Tributylplumbyl)benzimidazole.

Physical and Chemical Properties

This compound presents as a solid compound with specific toxicological properties. When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx) and lead compounds. The compound exhibits toxicity through intravenous administration, with an LD50 in mice of 180 mg/kg.

Structural Identification

The compound can be characterized through various spectroscopic techniques commonly used for benzimidazole derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- X-ray crystallography for definitive structural determination

General Benzimidazole Synthesis Overview

Before examining the specific preparation of this compound, it is valuable to understand general benzimidazole synthesis methods, as these form the foundation for more complex derivatives.

Classical Benzimidazole Synthesis

The benzimidazole nucleus is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The general reaction involves the following steps:

Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate:

C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OHFor 2-substituted benzimidazoles, aldehydes are used instead of formic acid, followed by oxidation.

Various methods have been developed for benzimidazole synthesis, including:

- Reaction of o-phenylenediamine with carboxylic acids in the presence of dilute mineral acids

- Condensation with aldehydes followed by oxidation

- Microwave-assisted synthesis methods

- Metal-catalyzed reactions

Preparation Methods for this compound

Direct Synthesis from Benzimidazole and Tributyllead Compounds

The primary method for preparing this compound involves the reaction of benzimidazole with tributyllead bromide in the presence of silver oxide. This method is adapted from the synthesis of similar organolead nitrogen compounds, such as N-(tributylplumbyl)imidazole.

Synthesis Protocol

The synthesis follows these general steps:

- Preparation of ethereal tributyllead bromide solution from lead dichloride

- Reaction with silver oxide to remove bromide ions

- Addition of benzimidazole to the resulting tributyllead hydroxide solution

- Evaporation and recrystallization to obtain the pure product

The detailed procedure, based on the synthesis of analogous compounds, can be described as follows:

An ethereal tributyllead bromide solution (prepared from 1 mole of lead dichloride) is stirred with excess silver oxide (prepared from approximately 100 g of silver nitrate) until bromide-free (approximately 30 minutes). The silver bromide precipitate is removed by filtration, and benzimidazole is added to the filtrate with stirring to ensure complete dissolution. The resulting solution is evaporated to dryness, and the residue is recrystallized from ethanol to yield this compound.

The reaction can be represented as:

Benzimidazole + (C4H9)3PbOH → (C4H9)3Pb-Benzimidazole + H2O

Alternative Synthesis Approaches

Transmetalation Route

An alternative preparation method might involve transmetalation reactions using other metal-benzimidazole complexes and tributyllead halides. This approach has been used for other organometallic compounds but would require optimization for this compound synthesis.

Direct N-Plumbylation

Direct N-plumbylation of benzimidazole using tributyllead chloride or other tributyllead salts in the presence of strong bases (such as sodium hydride or butyllithium) to deprotonate the benzimidazole nitrogen could potentially yield the desired product:

- Deprotonation: C6H4N(NH)CH + NaH → Na[C6H4N2CH] + H2

- Plumbylation: Na[C6H4N2CH] + (C4H9)3PbX → (C4H9)3Pb-Benzimidazole + NaX

Analysis and Characterization

Analytical Methods

The characterization of this compound typically involves the following techniques:

- NMR Spectroscopy: For structural confirmation of both the benzimidazole moiety and the tributylplumbyl group.

- Mass Spectrometry: To confirm the molecular weight (495.72) and fragmentation pattern.

- Elemental Analysis: To verify the composition (C19H32N2Pb).

- IR Spectroscopy: To identify characteristic functional group vibrations.

Toxicological Profile

This compound exhibits significant toxicity that must be considered during its preparation and handling. The toxicological data available indicates:

Table 2: Toxicological Data for this compound

| Organism | Test Type | Route | Reported Dose | Effect | Source |

|---|---|---|---|---|---|

| Mouse | LD50 | Intravenous | 180 mg/kg | Lethal | U.S. Army Armament Research & Development Command, Chemical Systems Laboratory, NIOSH Exchange Chemicals |

The compound is classified as a poison by intravenous route and produces toxic vapors of nitrogen oxides and lead when heated to decomposition.

Chemical Reactions Analysis

Types of Reactions: N-(Tributylplumbyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The lead moiety can be oxidized to form lead oxides.

Reduction: The compound can be reduced to form lower oxidation state lead species.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products:

Oxidation: Lead oxides and modified benzimidazole derivatives.

Reduction: Reduced lead species and benzimidazole.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-(Tributylplumbyl)benzimidazole has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole derivatives.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of advanced materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(Tributylplumbyl)benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The lead moiety may also interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions further contributes to its mechanism of action by generating reactive species that can modify biological molecules.

Comparison with Similar Compounds

Anticancer Activity

- N-(Tributylplumbyl)benzimidazole: No direct data available, but structurally similar benzimidazoles like N-(benzimidazothiazolone) acetamides show cytotoxicity against HCT-116 colon cancer cells (IC₅₀ ~10–50 µM) and inhibit Topo I-β and tubulin .

- Amidino-substituted benzimidazoles: Compound 6a inhibits A549 lung cancer cells via DNA intercalation, mimicking doxorubicin’s mechanism .

Anti-Alzheimer’s Activity

- Benzimidazole thiosemicarbazides : Derivatives 1c, 1f inhibit acetylcholinesterase (AChE) with binding energies ranging 0–8.34 kcal/mol⁻¹. Substituent position critically affects activity; 2a (ortho-nitro) is 1.35 kcal/mol⁻¹ more stable in AChE binding than 2b (meta-nitro) due to additional hydrogen bonds .

- Reference compounds : 4f and 4g exhibit IC₅₀ values of 0.091 mM and 0.134 mM against AChE, outperforming donepezil (IC₅₀ = 0.016 mM) .

Antioxidant Activity

- Coumarin-linked benzimidazoles : Compounds 195–197 show IC₅₀ values of 19.7, 13.9, and 1.2 µmol/L, surpassing BHT (23.4 µmol/L) .

- Thiophene-containing benzimidazoles : Derivatives 198–199 demonstrate enhanced radical scavenging due to heterocyclic conjugation .

Electronic and Optical Properties

This compound’s heavy metal center likely enhances polarizability, a key factor in NLO performance. Comparisons with Spbzl and Pbzzl reveal:

| Compound | Method | NLO Response (×10⁻³⁰ esu) |

|---|---|---|

| Spbzl | B3LYP | 1.80 |

| Pbzlb | CAM-B3LYP | 2.10 |

| N-(Tributylplumbyl)-BZ | (Inferred) | ~2.00 (estimated) |

The tributylplumbyl group may stabilize charge-transfer states, analogous to Spbzl* (CAM-B3LYP-optimized) .

Cheminformatic and Antiprotozoal Comparisons

- Indazole vs. benzimidazole derivatives : 2-Phenyl-2H-indazoles exhibit antiprotozoal activity comparable to benzimidazoles (IC₅₀ ~0.1–10 µM for E. histolytica and G. intestinalis) but require higher structural optimization for selectivity .

- This compound: Not yet evaluated in antiprotozoal assays, but its lipophilic plumbyl group may improve membrane permeability, a key limitation of existing benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.